5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid
Brand Name: Vulcanchem
CAS No.: 110475-23-5
VCID: VC12000698
InChI: InChI=1S/C5H8N4O2.H2O4S/c1-9-3(7)2(6)4(10)8-5(9)11;1-5(2,3)4/h6-7H2,1H3,(H,8,10,11);(H2,1,2,3,4)
SMILES: CN1C(=C(C(=O)NC1=O)N)N.OS(=O)(=O)O
Molecular Formula: C5H10N4O6S
Molecular Weight: 254.22 g/mol

5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid

CAS No.: 110475-23-5

Cat. No.: VC12000698

Molecular Formula: C5H10N4O6S

Molecular Weight: 254.22 g/mol

* For research use only. Not for human or veterinary use.

5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid - 110475-23-5

Specification

CAS No. 110475-23-5
Molecular Formula C5H10N4O6S
Molecular Weight 254.22 g/mol
IUPAC Name 5,6-diamino-1-methylpyrimidine-2,4-dione;sulfuric acid
Standard InChI InChI=1S/C5H8N4O2.H2O4S/c1-9-3(7)2(6)4(10)8-5(9)11;1-5(2,3)4/h6-7H2,1H3,(H,8,10,11);(H2,1,2,3,4)
Standard InChI Key WTPKGKNTCJXAOG-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)NC1=O)N)N.OS(=O)(=O)O
Canonical SMILES CN1C(=C(C(=O)NC1=O)N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic name indicates a pyrimidine ring substituted with amino groups at positions 5 and 6, a methyl group at position 1, and keto groups at positions 2 and 4. The sulfuric acid component suggests a co-crystal or salt formation, likely enhancing stability or solubility. While no direct crystal structure is available for the 1-methyl derivative, related compounds such as 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate (PubChem CID: 56924596) provide structural insights .

Molecular Formula and Weight

The unmethylated analog has the molecular formula C₅H₈N₄O₂·H₂SO₄·2H₂O and a molecular weight of 276.23 g/mol . For the 1-methyl derivative, the formula adjusts to C₆H₁₀N₄O₂·H₂SO₄, though experimental validation is required.

Spectral Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous 5,6-diaminouracils reveal distinctive features:

  • IR: N-H stretches (3200–3400 cm⁻¹), C=O vibrations (1650–1750 cm⁻¹), and S=O bonds (1040–1200 cm⁻¹) from sulfuric acid .

  • ¹H-NMR: Singlets for methyl groups (δ 3.0–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) in related xanthine derivatives .

Synthetic Methodologies

Precursors and Intermediate Formation

Synthesis of 5,6-diaminouracil derivatives typically begins with 6-aminouracil or cyanoacetic acid. For example:

  • Condensation: Cyanoacetic acid reacts with acetic anhydride and urea derivatives to form 4-aminouracil intermediates .

  • Nitrosation: Treatment with sodium nitrite introduces nitroso groups, as seen in the synthesis of 5-nitroso-6-aminouracil .

Methylation and Sulfate Incorporation

The 1-methyl group is introduced via alkylation agents like methyl iodide under basic conditions . Sulfuric acid is incorporated during crystallization or salt formation, as demonstrated in the purification of theophylline derivatives .

Table 1: Representative Synthetic Conditions for Pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
CondensationCyanoacetic acid, acetic anhydride65–75
MethylationMethyl iodide, NaH, DMSO70–80
Sulfate salt formationH₂SO₄, aqueous ethanol85–90

Physicochemical Properties

Solubility and Stability

The sulfuric acid co-crystal likely improves aqueous solubility, a trait critical for pharmaceutical formulations. Analogous compounds exhibit:

  • Water solubility: >10 mg/mL at 25°C .

  • Thermal stability: Decomposition above 200°C .

Acid-Base Behavior

The amino groups (pKa ~8–10) and sulfate moiety (pKa ~1–3) confer pH-dependent solubility, with protonation states affecting bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for theophylline and caffeine analogs, leveraging its pyrimidine core .

Coordination Chemistry

5,6-Diaminouracils form complexes with Co²⁺, Cu²⁺, and Ni²⁺, useful in catalysis or metal-ion sensing .

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